
4-(4-(trifluorométhyl)-1H-pyrazol-1-yl)phénol
Vue d'ensemble
Description
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a metabolite of the drug fluoxetine . It is used in the synthesis of polymers and monomers .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) has also been reported, with the reactions taking place with a number of halogen-substituted molecules in extraordinary yields due to electronic effects .Molecular Structure Analysis
The molecular structure of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . The molecular formula is C7H5F3O .Chemical Reactions Analysis
The oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . 4-(Trifluoromethylthio)phenol undergoes reaction with NBS (N -Bromosuccinimide), NIS (N -Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases. For instance, its molecular weight is 162.11 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Médecine : Agents antimicrobiens
Le groupe trifluorométhyle dans les composés phénoliques a été associé à de puissantes propriétés antimicrobiennes. Cela fait de « 4-(4-(trifluorométhyl)-1H-pyrazol-1-yl)phénol » un candidat pour le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries et de champignons. Sa structure pourrait être utilisée pour synthétiser des dérivés avec une utilisation potentielle dans le traitement des infections .
Agriculture : Développement de pesticides
En agriculture, le motif structural du composé est précieux pour créer des pesticides. Le groupe trifluorométhyle peut améliorer l'activité biologique des pyridines, qui sont souvent utilisées dans les produits agrochimiques. Ce composé pourrait conduire au développement de pesticides plus efficaces avec des profils de sécurité améliorés .
Science des matériaux : Synthèse de polymères
Le groupe phénol de ce composé est un groupe fonctionnel clé pour la synthèse de polymères. Il peut être impliqué dans la création de nouveaux polymères avec des propriétés spéciales, telles qu'une durabilité accrue ou une résistance chimique. Ceci est particulièrement utile dans le développement de matériaux pour des applications industrielles .
Sciences de l'environnement : Ignifugeants écologiques
Les composés contenant des groupes trifluorométhyles ont été étudiés pour leur utilisation potentielle comme ignifugeants écologiques. Le composé en question pourrait être étudié pour sa capacité à éteindre les radicaux libres impliqués dans la combustion, contribuant à des matériaux ignifuges plus sûrs.
Chimie analytique : Analyse chromatographique
En chimie analytique, les composés phénoliques avec des structures uniques sont souvent utilisés comme standards ou réactifs en analyse chromatographique. “this compound” pourrait être utilisé pour développer de nouvelles méthodes analytiques ou améliorer celles existantes pour détecter diverses substances .
Biochimie : Études d'inhibition enzymatique
La structure spécifique de ce composé le rend intéressant pour la biochimie, en particulier dans les études d'inhibition enzymatique. Il pourrait être utilisé pour comprendre les mécanismes enzymatiques ou développer des inhibiteurs qui pourraient réguler les réactions enzymatiques cruciales dans diverses maladies .
Recherche pharmaceutique : Conception de médicaments
La combinaison unique d'un groupe trifluorométhyle et d'un cycle pyrazole dans ce composé fournit un échafaudage pour la conception de médicaments. Il pourrait être modifié pour créer de nouveaux médicaments avec des applications thérapeutiques potentielles dans diverses conditions médicales, notamment le cancer et les maladies métaboliques .
Catalyse : Synthèse de produits chimiques fins
Enfin, dans le domaine de la catalyse, les composés phénoliques sont souvent utilisés comme ligands ou catalyseurs eux-mêmes. Ce composé pourrait faire partie de systèmes catalytiques qui facilitent la synthèse de produits chimiques fins, notamment les produits pharmaceutiques et les produits agrochimiques .
Safety and Hazards
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is considered hazardous. It may cause respiratory irritation, serious eye damage, and skin irritation. It is toxic if swallowed and is a flammable solid . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Mécanisme D'action
Target of action
Phenolic compounds often interact with proteins and enzymes in the body, altering their function .
Mode of action
Without specific studies on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say exactly how it interacts with its targets. Phenolic compounds can form hydrogen bonds with biological targets, which can alter the target’s structure and function .
Biochemical pathways
Phenolic compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties .
Result of action
Without specific information on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say what the molecular and cellular effects of its action are. The effects would depend on the compound’s specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”. For example, the compound could be more or less stable under certain pH conditions .
Analyse Biochimique
Biochemical Properties
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and stability .
Cellular Effects
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol on various cell types and cellular processes are profound. This compound has been observed to alter cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can influence gene expression and cellular metabolism. For example, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can activate certain receptors by mimicking natural ligands, leading to downstream signaling events. Changes in gene expression are often mediated through transcription factors that are modulated by 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can vary over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can influence the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(16)4-2-8/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOQNIALDFJUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)

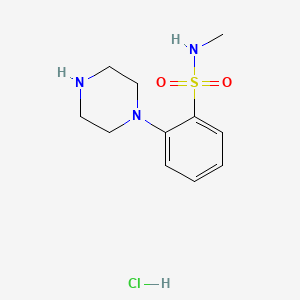
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
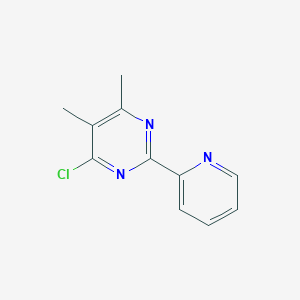
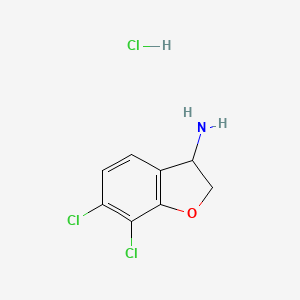
![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)
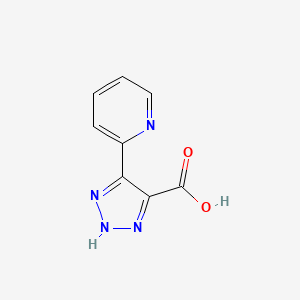
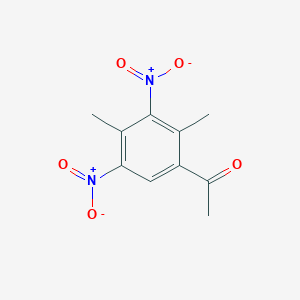
![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)